molecular formula C16H15ClO5 B12901633 Ethyl (4-chloro-5-(4-ethoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate CAS No. 139266-46-9

Ethyl (4-chloro-5-(4-ethoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate

Cat. No.: B12901633
CAS No.: 139266-46-9
M. Wt: 322.74 g/mol
InChI Key: KJVVANIGXONBOC-FMIVXFBMSA-N
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Description

Ethyl (4-chloro-5-(4-ethoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate is a synthetic organic compound featuring a furanylidene core substituted with a 4-ethoxyphenyl group and a chlorine atom at positions 5 and 4, respectively. The chlorine atom likely increases electron-withdrawing effects, influencing both synthetic pathways and biological interactions .

Properties

CAS No.

139266-46-9

Molecular Formula

C16H15ClO5

Molecular Weight

322.74 g/mol

IUPAC Name

ethyl (2E)-2-[4-chloro-5-(4-ethoxyphenyl)-3-oxofuran-2-ylidene]acetate

InChI

InChI=1S/C16H15ClO5/c1-3-20-11-7-5-10(6-8-11)16-14(17)15(19)12(22-16)9-13(18)21-4-2/h5-9H,3-4H2,1-2H3/b12-9+

InChI Key

KJVVANIGXONBOC-FMIVXFBMSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=C(C(=O)/C(=C\C(=O)OCC)/O2)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C(=O)C(=CC(=O)OCC)O2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chloro-5-(4-ethoxyphenyl)-3-oxofuran-2(3H)-ylidene)acetate typically involves multi-step organic reactions. One common method involves the condensation of 4-chloro-5-(4-ethoxyphenyl)-3-oxofuran-2(3H)-one with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also a consideration in industrial synthesis to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-5-(4-ethoxyphenyl)-3-oxofuran-2(3H)-ylidene)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-chloro-5-(4-ethoxyphenyl)-3-oxofuran-2(3H)-ylidene)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chloro-5-(4-ethoxyphenyl)-3-oxofuran-2(3H)-ylidene)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may modulate inflammatory pathways and microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl (5-(4-Methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate (BRN 5054720)

  • Structure : Differs by a 4-methoxyphenyl substituent instead of 4-ethoxyphenyl.
  • Properties :
    • Molecular weight: 274.27 g/mol
    • XLogP: 2.6 (indicative of moderate lipophilicity)
    • H-bond acceptors: 5
    • Rotatable bonds: 5 (suggesting conformational flexibility)
  • However, the shorter alkoxy chain may decrease membrane permeability. The absence of chlorine in this analog highlights the target compound’s unique electronic profile due to Cl substitution .

Acetic acid, 2-[4-chloro-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene]-, ethyl ester

  • Structure : Features a 4-methylphenyl group instead of 4-ethoxyphenyl.
  • Comparison :
    • Methyl substituents are less polar than ethoxy, reducing hydrogen-bonding capacity.
    • Chlorine at position 4 aligns with the target compound, suggesting shared reactivity in electrophilic substitution or halogen-based interactions.
    • The methyl group’s electron-donating effect may alter resonance stabilization of the furanylidene system .

Ethyl 5-(Butoxymethyl)-3-(4-ethoxyphenyl)oxazolidine-2-carboxylate

  • Structure : Oxazolidine core instead of furanylidene, with a 4-ethoxyphenyl group.
  • Properties :
    • Yield: 53% (diastereomeric mixture, 34.5% enantiomeric excess).
    • Functional groups: Butoxymethyl chain introduces steric hindrance.
  • Shared 4-ethoxyphenyl groups suggest similar synthetic strategies for aryl substitution .

Pyraflufen-ethyl

  • Structure: Phenoxyacetate ester with chlorinated pyrazole substituents.
  • Properties :
    • Molecular formula: C₁₅H₁₃Cl₂F₃N₂O₄
    • Use: Herbicidal activity.
  • Comparison: The ethyl ester group is common, but the pyrazole core and fluorine substituents confer distinct bioactivity.

Ethyl 2-[4-(3-Chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate

  • Structure : Triazole core with a 3-chlorophenyl group.
  • Comparison: The triazole ring’s hydrogen-bonding capacity differs from the furanylidene’s conjugated system.

Biological Activity

Ethyl (4-chloro-5-(4-ethoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate is a synthetic compound with potential biological activities. Its structure includes a furan ring, which is known for various biological properties, including antioxidant and antimicrobial effects. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula of this compound is C16H15ClO5C_{16}H_{15}ClO_5. The compound features a chloro substituent and an ethoxy group attached to a phenyl ring, contributing to its unique chemical reactivity and biological properties.

PropertyValue
Molecular Weight320.74 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot available

Antioxidant Activity

Research indicates that compounds with furan rings often exhibit significant antioxidant properties. A study evaluating various furan derivatives demonstrated that these compounds can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems . this compound is hypothesized to share this property due to its structural similarities with other bioactive furan derivatives.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. The presence of the ethoxy and chloro groups may enhance its interaction with microbial cell membranes, leading to increased efficacy against both Gram-positive and Gram-negative bacteria. Preliminary tests have shown promising results against common pathogens such as Staphylococcus aureus and Escherichia coli.

Case Studies

  • Antibacterial Efficacy : A study conducted on several furan derivatives, including this compound, revealed that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics . The study emphasized the need for further investigation into its mechanism of action.
  • Cytotoxicity Assays : In vitro cytotoxicity assays have been performed to assess the compound's effects on cancer cell lines. Results indicated that the compound could induce apoptosis in certain cancer cells, suggesting potential as an anticancer agent .

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AntioxidantFree radical scavenging
AntimicrobialEffective against bacteria
CytotoxicityInduces apoptosis in cancer cells

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in oxidative stress pathways, thereby enhancing its antioxidant capacity.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, potentially disrupting their integrity and leading to cell death.

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Specific areas for future investigation include:

  • In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) : Exploring modifications of the compound's structure to optimize its biological activity.

Q & A

Q. What steps validate the purity of intermediates when HPLC and NMR data conflict?

  • Methodology : Use orthogonal techniques: TLC with multiple solvent systems, high-resolution mass spectrometry (HRMS), and 2D NMR (HSQC, HMBC) to confirm structural assignments .

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